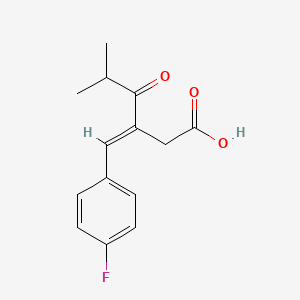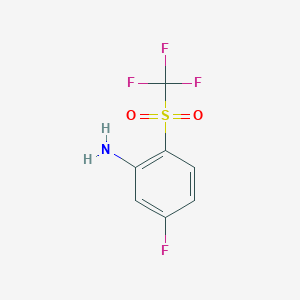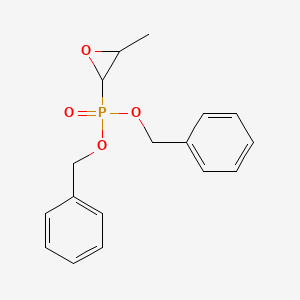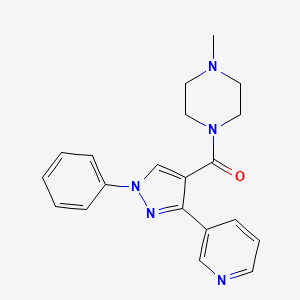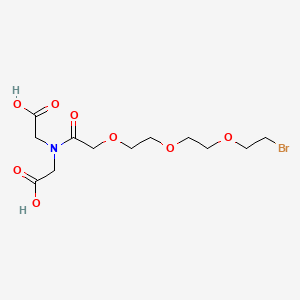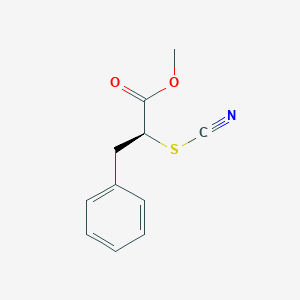
Methyl (S)-3-phenyl-2-thiocyanatopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-3-phenyl-2-thiocyanatopropanoate is an organic compound that belongs to the class of esters It features a thiocyanate group attached to a propanoate backbone, with a phenyl group at the third carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-phenyl-2-thiocyanatopropanoate typically involves the esterification of (S)-3-phenyl-2-thiocyanatopropanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
(S)-3-phenyl-2-thiocyanatopropanoic acid+methanolH2SO4Methyl (S)-3-phenyl-2-thiocyanatopropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl (S)-3-phenyl-2-thiocyanatopropanoate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH₃) or ethanol (C₂H₅OH) under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Methyl (S)-3-phenyl-2-thiocyanatopropanol.
Substitution: Various substituted thiocyanate derivatives.
科学的研究の応用
Methyl (S)-3-phenyl-2-thiocyanatopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl (S)-3-phenyl-2-thiocyanatopropanoate involves its interaction with specific molecular targets. The thiocyanate group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Methyl (S)-3-phenyl-2-cyanopropanoate: Similar structure but with a cyanide group instead of a thiocyanate group.
Methyl (S)-3-phenyl-2-hydroxypropanoate: Contains a hydroxyl group instead of a thiocyanate group.
Methyl (S)-3-phenyl-2-aminopropanoate: Features an amino group instead of a thiocyanate group.
Uniqueness
Methyl (S)-3-phenyl-2-thiocyanatopropanoate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C11H11NO2S |
|---|---|
分子量 |
221.28 g/mol |
IUPAC名 |
methyl (2S)-3-phenyl-2-thiocyanatopropanoate |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(13)10(15-8-12)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m0/s1 |
InChIキー |
LIZYKUWCTWWSBG-JTQLQIEISA-N |
異性体SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)SC#N |
正規SMILES |
COC(=O)C(CC1=CC=CC=C1)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12840502.png)
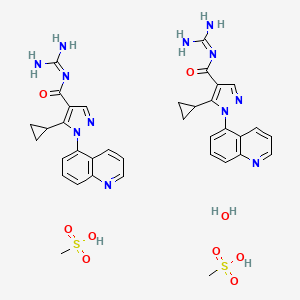
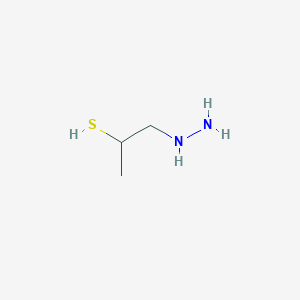
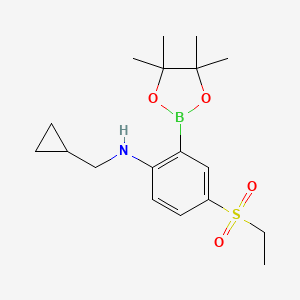
![[1R-[1a,2b,4b(E)]]-[[4-(2-Bromo-1-propenyl)-2-methoxycyclohexyl]oxy](1,1-dimethylethyl)diphenyl-silane](/img/structure/B12840521.png)
